BenchChemオンラインストアへようこそ!

3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide

Kinase inhibition c-Met Medicinal chemistry scaffold design

3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide (C15H15N5O2, MW 297.31 g/mol) is a synthetic heterocyclic compound belonging to the 1,2,4-triazolo[4,3-b]pyridazine class. Its core scaffold is recognized in medicinal chemistry for dual engagement potential at the benzodiazepine-binding site of GABAA receptors and at the ATP-binding pocket of various kinases, including JAK1/2, c-Met, and LRRK2.

Molecular Formula C15H15N5O2
Molecular Weight 297.31 g/mol
Cat. No. B10986403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide
Molecular FormulaC15H15N5O2
Molecular Weight297.31 g/mol
Structural Identifiers
SMILESCOC1=NN2C(=NN=C2CCC(=O)NC3=CC=CC=C3)C=C1
InChIInChI=1S/C15H15N5O2/c1-22-15-10-8-13-18-17-12(20(13)19-15)7-9-14(21)16-11-5-3-2-4-6-11/h2-6,8,10H,7,9H2,1H3,(H,16,21)
InChIKeyGYQNJISMASUOMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide: A Triazolopyridazine CNS-Ligand Scaffold for Neuroscience and Kinase Inhibitor Research


3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide (C15H15N5O2, MW 297.31 g/mol) is a synthetic heterocyclic compound belonging to the 1,2,4-triazolo[4,3-b]pyridazine class [1]. Its core scaffold is recognized in medicinal chemistry for dual engagement potential at the benzodiazepine-binding site of GABAA receptors and at the ATP-binding pocket of various kinases, including JAK1/2, c-Met, and LRRK2 [2]. The molecule features a 6-methoxy substituent on the pyridazine ring, which class-level SAR indicates enhances solubility, modulates electronic properties, and can improve target-binding affinity relative to unsubstituted or halo-substituted analogs [3].

Why Generic Substitution Fails for 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide in CNS and Kinase Target Studies


Triazolopyridazine derivatives cannot be generically interchanged because subtle structural modifications radically alter target selectivity between GABAA receptor subtypes and kinase isoforms. The 6-methoxy substituent on the pyridazine ring is a critical determinant: class-level SAR demonstrates that the C-6 substituent modulates both hydrophobic and electronic parameters that govern benzodiazepine receptor binding affinity and kinase ATP-pocket complementarity [1]. For example, 6-aryltriazolo[4,3-b]pyridazines with electron-withdrawing groups (e.g., m-CF3-phenyl) at position 6 show enhanced [3H]diazepam displacement compared to unsubstituted analogs, while 6-methoxy substitution shifts the profile toward kinase inhibition potential [2]. The N-phenylpropanamide side chain further influences binding kinetics and metabolic stability relative to N-alkyl or N-heteroaryl variants [3]. Consequently, substituting a close structural analog—such as a 6-chloro, 6-phenyl, or N-(2-fluorophenyl) derivative—will yield different target engagement and biological readout, invalidating cross-compound extrapolation without explicit re-validation.

Product-Specific Quantitative Evidence Guide: Key Differentiators of 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide vs. Structural Analogs


C-6 Methoxy vs. C-6 Chloro Substitution: Impact on Kinase Inhibitor Scaffold Potential

In the discovery and optimization of triazolopyridazines as c-Met kinase inhibitors, the C-6 methoxy group was identified as a critical substituent for potent enzymatic inhibition. The triazolopyridazine-quinoline hybrid compound 4 (bearing a C-6 methoxy equivalent) demonstrated efficient c-Met inhibition, while the analogous C-6 phenyl-substituted compound 3a showed a measurable but less optimized interaction due to a spatial clash (2.0 Å difference in proximity) that the methoxy group resolved by reducing steric bulk [1]. By contrast, 6-chloro-[1,2,4]triazolo[1,5-b]pyridazine, a regioisomeric scaffold, is primarily cited as a general synthetic intermediate rather than a defined kinase inhibitor lead, with no matched c-Met IC50 data reported . The methoxy group additionally contributes improved aqueous solubility (estimated logP reduction of ~0.5–0.7 units vs. the chloro analog based on fragment-based calculations) and serves as a hydrogen-bond acceptor for kinase hinge-region interactions, properties absent in the 6-Cl variant [1].

Kinase inhibition c-Met Medicinal chemistry scaffold design

Benzodiazepine Receptor Binding: Triazolopyridazine Core as a Validated [3H]Diazepam Displacement Scaffold

The 1,2,4-triazolo[4,3-b]pyridazine core has been validated as a benzodiazepine receptor ligand class through direct [3H]diazepam competitive binding assays. Albright et al. (1981) reported that multiple 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazine derivatives inhibited [3H]diazepam binding in vitro [1]. Structure-activity correlation studies by Karolak-Wojciechowska et al. (1994) quantified this further: 6-aryltriazolo[4,3-b]pyridazine derivatives at 1 μM concentration produced % inhibition of [3H]diazepam (1.5 nM) binding that correlated with hydrophobicity (π) and electronic (IP) parameters, yielding a model explaining 100% of variance in binding data [2]. The clinically studied triazolopyridazine CL 218,872 (3-methyl-6-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine) demonstrated dose-dependent anticonvulsant efficacy in amygdaloid-kindled seizure models at 5–20 mg/kg (p.o.), with seizure retardation correlated to BZ1 receptor subtype engagement [3]. The target compound's 6-methoxy substitution, being electron-donating (+M effect), is predicted by the Karolak-Wojciechowska model to modulate IP and π_X parameters in a direction distinct from 6-CF3-phenyl or 6-phenyl derivatives, potentially shifting receptor subtype selectivity toward a profile unlike CL 218,872.

GABAA receptor Benzodiazepine binding site Anxiolytic Anticonvulsant

N-Phenyl vs. N-(2-Fluorophenyl) Propanamide: Physicochemical Differentiation Relevant to CNS Penetration and Formulation

The N-phenylpropanamide side chain in the target compound confers distinct physicochemical properties vs. close halogenated analogs. The N-(2-fluorophenyl) analog (PubChem CID 56761456; CAS 1324092-71-8) has a calculated XLogP3-AA of 1.2 and a molecular weight of 315.30 g/mol, with the ortho-fluoro substituent increasing hydrogen-bond acceptor count to 6 [1]. The target compound (N-phenyl, no fluoro substitution) has a molecular weight of 297.31 g/mol, one fewer H-bond acceptor, and a lower predicted logP, translating to reduced lipophilicity and potentially altered CNS penetration kinetics . In the broader triazolopyridazine SAR landscape, N-phenylpropanamide derivatives have been specifically claimed in GABA receptor ligand patents (EP0915875B1) for their ability to modulate receptor subtype selectivity through steric and electronic effects at the terminal amide position [2]. This differentiation is critical for CNS research applications where excessive lipophilicity (logP > 3) is associated with higher metabolic clearance, increased plasma protein binding, and promiscuous off-target pharmacology.

Physicochemical properties CNS drug-likeness Lipophilicity Blood-brain barrier permeability

6-Methoxy-Triazolopyridazine as a Dual-Use Scaffold: GABAA Receptor and Kinase Target Differentiation vs. 6-Aryl Analogs

The triazolo[4,3-b]pyridazine scaffold is one of the few heterocyclic cores with documented dual engagement at both GABAA benzodiazepine receptors and kinase ATP-binding sites. Patent WO-02083139-A1 (Merck) explicitly claims triazolo[4,3-b]pyridazine-containing compounds as Akt kinase inhibitors for oncology applications [1]. Simultaneously, the same core is patented in EP0915875B1 as a GABA receptor ligand scaffold for CNS disorders [2]. The 6-methoxy substitution pattern is notable because it preserves both potential interaction modes: the methoxy oxygen can serve as a hydrogen-bond acceptor for kinase hinge regions (as demonstrated in c-Met inhibitor optimization [3]), while also contributing to the electronic modulation of the π-system relevant to benzodiazepine-site binding. By contrast, 6-aryl-substituted analogs (e.g., 6-phenyl, CL 218,872-type) are documented almost exclusively as GABAergic agents, with sparse kinase profiling data. This dual-use potential, while requiring experimental validation for this specific compound, provides a strategic advantage for screening collections that aim to identify compounds with unexpected polypharmacology in phenotypic assays.

Polypharmacology GABAA receptor Kinase inhibition Scaffold repurposing

C-3 Propanamide Linker Length: Impact on Pharmacophore Geometry vs. Acetamide and Butanamide Analogs

The C-3 propanamide linker (–CH2CH2CONH–) provides a specific spatial separation between the triazolopyridazine core and the terminal N-phenyl ring. SAR from the Albright 1981 series on related 6-phenyltriazolo[4,3-b]pyridazines indicates that the distance between the triazolopyridazine core and the pendant aryl group significantly influences both [3H]diazepam displacement potency and anticonvulsant efficacy [1]. A related 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid (CAS 1322604-60-3), bearing a carboxylic acid terminus instead of the N-phenylamide, serves as a versatile synthetic intermediate available from commercial sources (Fujifilm Wako) , enabling late-stage diversification of the amide coupling partner. By contrast, the homologous butanamide variant (e.g., 4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(pyridin-3-yl)butanamide) introduces an additional methylene unit that alters the conformational flexibility and pharmacophore distance, while the acetamide variant constrains the geometry more rigidly. For procurement purposes, the propanamide linker length represents a balanced choice that retains synthetic modularity via the propanoic acid intermediate while maintaining pharmacophore distances consistent with the validated Albright GABAergic SAR series.

Linker optimization Pharmacophore geometry Structure-activity relationship Synthetic tractability

LRRK2 Kinase Inhibition: Scaffold Precedent for Parkinson's Disease Target Engagement

The [1,2,4]triazolo[4,3-b]pyridazine scaffold has demonstrated potent inhibition of both wild-type and G2019S mutant LRRK2 kinase, a genetically validated target in Parkinson's disease. A 2014 study reported that triazolopyridazine derivatives achieved potent biochemical inhibition of LRRK2 with an unprecedented selectivity profile across the kinome [1]. While the specific compound 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide has not been directly profiled against LRRK2, its 6-methoxy substitution pattern is structurally congruent with the SAR described for LRRK2-active triazolopyridazines. The 6-methoxy group is positioned to interact with the kinase hinge region, similar to its role in c-Met inhibitor optimization [2]. By contrast, 6-aryl-substituted triazolopyridazines (e.g., the Albright 1981 GABAergic series) have not been reported as LRRK2 inhibitors, indicating that the 6-substituent identity is a key determinant of kinase vs. GABA target selectivity. The propanamide linker further provides a vector for extension into the solvent-exposed region of the kinase active site, a common strategy in kinase inhibitor design for tuning selectivity and pharmacokinetic properties.

LRRK2 kinase Parkinson's disease Neurodegeneration Kinase selectivity

Best Research and Industrial Application Scenarios for 3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide


CNS Drug Discovery: GABAA Receptor Subtype Selectivity Profiling

Use this compound as a structurally distinct probe for benzodiazepine-site selectivity studies. Its 6-methoxy substitution pattern, predicted by the Karolak-Wojciechowska QSAR model to differentially modulate electronic (IP) and hydrophobic (π) parameters vs. the well-characterized 6-CF3-phenyl probe CL 218,872 [1], makes it suitable for screening against GABAA α1-, α2-, α3-, and α5-containing receptor subtypes in electrophysiological or radioligand binding assays. Pair with CL 218,872 as a BZ1-selective reference compound and diazepam as a non-selective control to map subtype-selectivity differences driven by the C-6 substituent [2].

Oncology Kinase Inhibitor Screening: c-Met and LRRK2 Lead Generation

Deploy this compound as a screening deck member in kinase inhibitor discovery programs targeting c-Met, LRRK2, or JAK family kinases. The 6-methoxy-triazolopyridazine scaffold has demonstrated efficient c-Met hinge-region binding in medicinal chemistry optimization campaigns and has been validated as an LRRK2 inhibitor scaffold with high kinome selectivity [1]. The N-phenylpropanamide side chain offers a synthetic handle for parallel derivatization to explore structure-activity relationships around the solvent-exposed region of the kinase active site. Include a 6-chloro-triazolopyridazine analog as a negative control, as the chloro substituent lacks the hinge-region hydrogen-bond acceptor capability of the methoxy group [2].

Phenotypic Screening for Polypharmacology: Dual CNS-Oncology Hit Identification

Leverage the dual GABAA receptor / kinase target class potential of the triazolopyridazine scaffold in phenotypic screening cascades. The scaffold's demonstrated activity at both benzodiazepine receptors (Albright 1981, EP0915875B1) [1] and kinase targets (Akt, c-Met, LRRK2) [2] makes this compound valuable for assays where unexpected polypharmacology may yield novel therapeutic insights—such as in glioblastoma (intersection of CNS penetration and kinase dependency) or neuropathic pain (intersection of GABAergic modulation and kinase-mediated sensitization). Use in parallel with 6-aryl analogs (GABA-only annotation) to attribute any phenotypic hits to kinase vs. GABA target engagement.

Medicinal Chemistry SAR Expansion via Late-Stage Functionalization

Utilize this compound as a starting point for focused library synthesis enabled by the commercial availability of the propanoic acid precursor (CAS 1322604-60-3) [1]. The propanamide linker combined with the modular amide coupling step allows systematic variation of the terminal N-aryl group to explore: (a) CNS MPO compliance across a range of calculated logP and MW values (using the N-phenyl variant as the baseline with MW 297.31 and logP < 1.2), (b) GABAA subtype selectivity shifts through steric and electronic modulation of the terminal ring, and (c) kinase selectivity changes via extension into selectivity pockets. The 6-methoxy group remains constant as the hinge-binding element, while the propanamide side chain is diversified, providing a structure-activity relationship dataset directly comparable to the Albright 1981 benzodiazepine-site SAR series [2].

Quote Request

Request a Quote for 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-phenylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.